Plocamene C
Description
Plocamene C (C₁₀H₁₄Cl₃Br) is a halogenated monoterpene isolated from the red alga Plocamium violaceum. Its structure was elucidated via NMR, mass spectrometry, and chemical degradation studies, revealing a bicyclic framework with chlorine and bromine substituents at positions C1, C5, and C6 . This compound is biosynthetically linked to other plocamenes, particularly plocamene B (C₁₀H₁₅Cl₂Br) and plocamene E (C₁₀H₁₄Cl₄), through dehydrohalogenation pathways . Notably, it serves as a precursor to plocamene B and E in P. violaceum chemotypes, with its production influenced by geographical and ecological factors .
Properties
CAS No. |
57566-88-8 |
|---|---|
Molecular Formula |
C10H14BrCl3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1R,2S,4S,5R)-1-bromo-4,5-dichloro-2-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane |
InChI |
InChI=1S/C10H14BrCl3/c1-9(11)6-10(2,14)8(13)5-7(9)3-4-12/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10-/m1/s1 |
InChI Key |
BUKVVQOGNPNDJN-YEBTWRFZSA-N |
SMILES |
CC1(CC(C(CC1C=CCl)Cl)(C)Cl)Br |
Isomeric SMILES |
C[C@]1(C[C@@]([C@H](C[C@H]1/C=C/Cl)Cl)(C)Cl)Br |
Canonical SMILES |
CC1(CC(C(CC1C=CCl)Cl)(C)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Biosynthetic Flexibility : The interconversion between this compound, B, and E highlights P. violaceum's ability to modulate halogenation under environmental stress .
Ecological Significance : Chemotype-specific production (e.g., CT-δ vs. CT-γ) suggests adaptive responses to predation or competition, a hypothesis supported by the deterrent effects of halogenated terpenes on herbivores .
Synthetic Challenges: The structural complexity of this compound, particularly its stereochemistry, complicates laboratory synthesis, necessitating advanced techniques like ozonolysis and lanthanide-assisted NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
